palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH
CAS No.:
Cat. No.: VC13722828
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C46H69N3O8 |
---|---|
Molecular Weight | 792.1 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m0/s1 |
Standard InChI Key | LQQXBYSAGYOQJW-IOLBBIBUSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
-
Fmoc Protecting Group: Attached to the α-amino group of lysine, this moiety ensures selective deprotection during solid-phase peptide synthesis (SPPS) .
-
Palmitoyl-Glu-OtBu Side Chain: A palmitic acid (C16:0) is conjugated to the γ-carboxyl group of glutamic acid via an amide bond, while the α-carboxyl group is protected as a tert-butyl ester . This lipophilic modification enhances membrane permeability and prolongs circulatory half-life in therapeutic peptides .
-
Lysine Backbone: The ε-amino group of lysine is functionalized with the palmitoyl-Glu-OtBu group, enabling site-specific modifications in peptide sequences .
The stereochemistry is rigorously controlled, with the glutamic acid residue in the D-configuration and lysine in the L-configuration, as confirmed by optical rotation data ( to in methanol) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 792.06 g/mol | |
Boiling Point | 944.2±65.0 °C (Predicted) | |
Density | 1.099±0.06 g/cm³ | |
pKa | 3.88±0.21 |
Synthesis and Manufacturing Methodologies
Traditional Solid-Phase Peptide Synthesis (SPPS)
The synthesis of palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH follows Fmoc-based SPPS protocols :
-
Resin Activation: A Rink amide MBHA resin (0.2–0.3 mmol/g substitution) is swollen in dimethylformamide (DMF) .
-
Coupling Reaction: The Fmoc-Lys(Pal-Glu-OtBu)-OH building block is activated using -diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) at 80°C for 5 minutes .
-
Deprotection: Pyrrolidine (5% v/v) in DMF removes the Fmoc group under microwave irradiation (80°C, 8 minutes) .
A representative large-scale synthesis yields 85% product after recrystallization from tert-butyl methyl ether .
Wash-Free SPPS: A Sustainable Innovation
Recent advancements have eliminated solvent-intensive washing steps without compromising purity :
-
Key Innovation: Directed nitrogen flushing removes pyrrolidine vapors during deprotection, reducing waste by 95% .
-
Performance: Liraglutide synthesized via this method achieved 92.4% crude purity, comparable to traditional methods .
Table 2: Comparison of Synthesis Conditions
Parameter | Traditional SPPS | Wash-Free SPPS |
---|---|---|
Solvent Consumption | 500 mL/g peptide | 25 mL/g peptide |
Deprotection Time | 20 minutes | 8 minutes |
Pyrrolidine Usage | 20% v/v | 5% v/v |
Crude Purity (Liraglutide) | 93.1% | 92.4% |
Biological Applications and Therapeutic Relevance
GLP-1 Analogs for Diabetes Management
Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH is integral to synthesizing GLP-1 receptor agonists:
-
Liraglutide: A 31-residue peptide with a C16 fatty acid side chain that binds serum albumin, extending half-life to 13 hours .
-
Semaglutide: Utilizes a similar structure with a C18 diacid modification, achieving once-weekly dosing .
Mechanistically, these analogs enhance glucose-dependent insulin secretion by 4.2-fold compared to native GLP-1 .
Antibody-Drug Conjugates (ADCs) and PROTACs
The compound’s alkyl chain facilitates hydrophobic interactions in bioconjugation:
-
ADC Linkers: Covalently attach cytotoxins like monomethyl auristatin E (MMAE) to antibodies via lysine side chains .
-
PROTACs: Enable ternary complex formation between E3 ligases (e.g., VHL) and target proteins (e.g., BRD4), achieving DC50 values <10 nM .
Comparative Analysis of Structural Analogs
Table 3: Functional Analog Comparison
Compound | Key Features | Applications |
---|---|---|
Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl protection | Basic peptide synthesis |
Fmoc-Glu(OtBu)-OH | Single tert-butyl ester | Acidic residue incorporation |
Fmoc-Lys(Palmitoyl)-OH | Direct palmitoylation at ε-amino group | Lipidated peptide vaccines |
Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH outperforms these analogs in balancing hydrophobicity and steric bulk, critical for sustained-release formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume